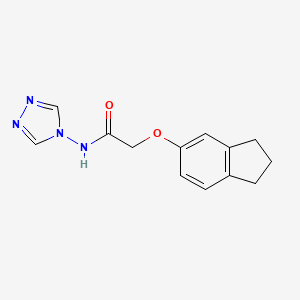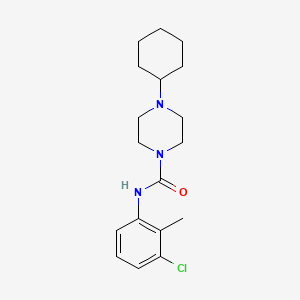
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide
描述
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP belongs to the class of piperazine derivatives and has been found to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
作用机制
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This results in the inhibition of the receptor's ion channel, which reduces the influx of calcium ions into the neuron. The reduction of calcium influx leads to the inhibition of downstream signaling pathways, which ultimately affects the synaptic plasticity and other physiological processes.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to modulate various biochemical and physiological processes in the brain. For example, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been shown to impair learning and memory in animal models, which suggests the involvement of NMDA receptors in these processes. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has also been found to induce neurotoxicity in the hippocampus, which is a brain region involved in memory formation.
实验室实验的优点和局限性
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has several advantages for lab experiments. First, it is a selective antagonist of the NMDA receptor, which makes it a useful tool to study the function of these receptors. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a long half-life, which allows for prolonged experiments. However, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide also has some limitations. For example, it has been found to induce neurotoxicity in some brain regions, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide in scientific research. First, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used to study the role of NMDA receptors in different brain functions such as pain perception, addiction, and depression. Second, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be used in combination with other compounds to study their synergistic effects on the NMDA receptor. Third, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide can be modified to improve its selectivity and reduce its neurotoxicity. Overall, N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has a promising future in scientific research and can provide valuable insights into the function of NMDA receptors in the brain.
科学研究应用
N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been extensively used in scientific research to study the function of NMDA receptors in the brain. NMDA receptors are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-(3-chloro-2-methylphenyl)-4-cyclohexyl-1-piperazinecarboxamide has been found to selectively block the activity of NMDA receptors, which makes it a useful tool to study the role of these receptors in different brain functions.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c1-14-16(19)8-5-9-17(14)20-18(23)22-12-10-21(11-13-22)15-6-3-2-4-7-15/h5,8-9,15H,2-4,6-7,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBIBCPXHOHVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N2CCN(CC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-cyclohexylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-chloro-4-fluorophenoxy)acetyl]azepane](/img/structure/B4179320.png)
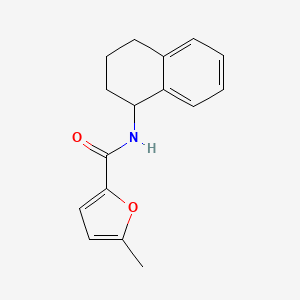
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4179333.png)

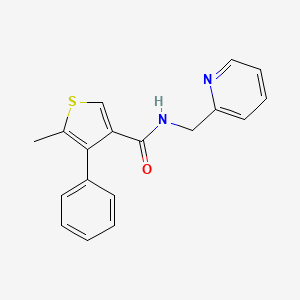
![2-ethyl 4-methyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179349.png)
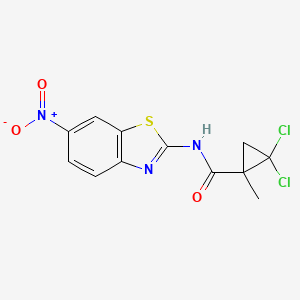
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B4179359.png)
![1-[(phenylthio)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4179379.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4179381.png)
![4-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)benzoic acid](/img/structure/B4179387.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-phenylbutanamide](/img/structure/B4179397.png)
![2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4179411.png)
